3-[3-(4-Methylpyridin-3-yl)-2-oxoimidazolidin-1-yl]benzonitrile
Overview
Description
3-[3-(4-Methylpyridin-3-yl)-2-oxoimidazolidin-1-yl]benzonitrile is a complex organic compound that features a unique structure combining a pyridine ring, an imidazolidinone moiety, and a benzonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4-Methylpyridin-3-yl)-2-oxoimidazolidin-1-yl]benzonitrile typically involves multi-step organic reactions. One common approach starts with the preparation of the 4-methylpyridine derivative, followed by the formation of the imidazolidinone ring through cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
3-[3-(4-Methylpyridin-3-yl)-2-oxoimidazolidin-1-yl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-[3-(4-Methylpyridin-3-yl)-2-oxoimidazolidin-1-yl]benzonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and potential biological activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[3-(4-Methylpyridin-3-yl)-2-oxoimidazolidin-1-yl]benzonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methylpyridin-3-yl)benzoic acid
- 3-(4-Pyridinyl)benzoic acid
- 4-Methyl-3-(4-pyridin-3-yl-pyrimidin-2-yl)-benzoic acid
Uniqueness
3-[3-(4-Methylpyridin-3-yl)-2-oxoimidazolidin-1-yl]benzonitrile is unique due to the presence of the imidazolidinone ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C16H14N4O |
---|---|
Molecular Weight |
278.31 g/mol |
IUPAC Name |
3-[3-(4-methylpyridin-3-yl)-2-oxoimidazolidin-1-yl]benzonitrile |
InChI |
InChI=1S/C16H14N4O/c1-12-5-6-18-11-15(12)20-8-7-19(16(20)21)14-4-2-3-13(9-14)10-17/h2-6,9,11H,7-8H2,1H3 |
InChI Key |
PAFBAAWQMHARSA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NC=C1)N2CCN(C2=O)C3=CC=CC(=C3)C#N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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